Dehydrocavidine
Overview
Description
Dehydrocavidine is a compound with the molecular formula C21H21NO4 . It is a major bioactive alkaloid in Corydalis saxicola, a plant used in traditional Chinese medicine . It has been found to have antinociceptive, spasmolytic activity, and hepatoprotective effects .
Synthesis Analysis
Dehydrocavidine can be extracted from Corydalis saxicola Bunting using an ionic liquid-based microwave-assisted extraction method . This method has advantages such as high extraction yield, short extraction time, low solvent consumption, and no use of volatile organic solvents .Molecular Structure Analysis
The molecular structure of Dehydrocavidine is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of Dehydrocavidine is 351.14705815 g/mol .Physical And Chemical Properties Analysis
Dehydrocavidine has a molecular weight of 351.4 g/mol. It has a complexity of 554 and a topological polar surface area of 40.2 Ų . It has a density of 1.3±0.1 g/cm³, a boiling point of 506.0±50.0 °C at 760 mmHg, and a flash point of 149.9±27.3 °C .Scientific Research Applications
Neuroprotective Effects
Dehydrocavidine (DEH), a major component of Corydalis saxicola Bunting, has been studied for its neuroprotective effects. A study demonstrated that DEH attenuates learning and memory impairment in rats induced by d-galactose, enhancing synaptic plasticity, reducing oxidative damage, and limiting neuroinflammation (Fu et al., 2018).
Hepatoprotective Properties
Research has indicated DEH's protective effects against carbon tetrachloride-induced acute hepatotoxicity in rats. It demonstrates antioxidant activity, reducing liver damage and fibrosis, and altering the expression of genes related to tissue repair (Wang et al., 2008), (Wang et al., 2011).
Extraction and Purification Techniques
Advancements in extraction and purification methods for DEH have been explored. Techniques like microwave-assisted extraction coupled with high-speed counter-current chromatography have shown efficiency in extracting and purifying DEH from Corydalis saxicola (Deng et al., 2009).
Genotoxicity Evaluation
DEH has been evaluated for genotoxicity as part of safety assessments. Studies using standard genotoxicity tests (bacterial reverse mutation, chromosomal aberrations, and mouse micronucleus assays) found that DEH was not genotoxic under tested conditions (Jiangbo et al., 2010).
Absorption Kinetics
Investigations into the absorption kinetics of DEH in rats' stomachs and intestines have provided insights into its absorption patterns and mechanisms (Liu et al., 2009).
Hepatoprotective Action in Mice
Studies have also shown DEH's hepatoprotective action against carbon tetrachloride-induced acute liver injury in mice, further supporting its potential therapeutic applications (Yuan Bo-jun, 2008).
Analytical Methods Development
Research has been dedicated to developing analytical methods for DEH determination in various medicinal preparations, enhancing the quality control processes for pharmaceuticals containing DEH (Du et al., 2010), (Dong-xu, 2007).
Impact of Drying Methods on Alkaloid Content
Different drying methods have been shown to significantly influence the content of DEH and total alkaloids in Corydalis saxicola, impacting the effectiveness of the final product (Wang et al., 2009).
Pharmacokinetic Differences in Disease States
Comparative studies on pharmacokinetics in normal and diseased states (like acute hepatitis) have indicated significant differences in the behavior of DEH, suggesting the need for tailored clinical dosage regimens (Dai et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSZDJCOYVYRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232227 | |
Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |
CAS RN |
83218-34-2 | |
Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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